5-Amino-3-isopropil-1,2,4-tiadiazol

Descripción general

Descripción

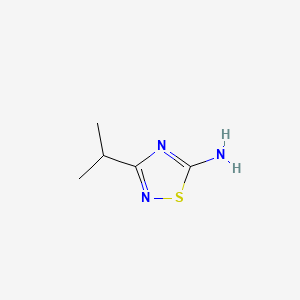

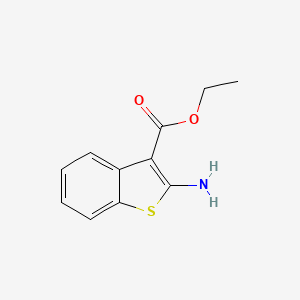

5-Amino-3-isopropyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C5H9N3S and its molecular weight is 143.21 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Amino-3-isopropyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-3-isopropyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3-isopropyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Pesticidas

El compuesto se ha utilizado como un pesticida potencial . Su estructura química única puede interactuar con los sistemas biológicos, lo que podría interrumpir el ciclo de vida de las plagas.

Inhibidores Enzimáticos

Se ha utilizado como componente de inhibidores enzimáticos de importancia médica . Los inhibidores enzimáticos son sustancias que se unen a las enzimas y disminuyen su actividad. Dado que bloquear la actividad de una enzima puede matar un patógeno o corregir un desequilibrio metabólico, muchos medicamentos son inhibidores enzimáticos.

Colorantes Azo

El compuesto se utiliza en la producción de colorantes azo . Los colorantes azo son un tipo de colorante que contiene un grupo azo (-N=N-) como parte de su estructura molecular. Son ampliamente utilizados en las industrias textil y del cuero.

Antibióticos Cefalosporínicos

Es un componente de los antibióticos cefalosporínicos . Las cefalosporinas son una clase de antibióticos que están estructural y farmacológicamente relacionados con las penicilinas. Se utilizan para tratar una amplia gama de infecciones bacterianas.

Método de Síntesis Verde

Se ha desarrollado un método novedoso y ecológico para la síntesis de 5-amino-1,2,4-tiadiazoles mediante la reacción de isotiocianatos con amidinas . Este protocolo está libre de metales, catalizadores y yodo e implica la formación de enlaces S–N oxidativos por O2 para la síntesis de varios derivados de 5-amino-1,2,4-tiadiazol con rendimientos excelentes a buenos.

Tratamiento Citostático

En el contexto del tratamiento citostático, el objetivo principal es inducir la apoptosis en las células tumorales y obstaculizar la progresión de su ciclo celular para impedir una mayor proliferación . El compuesto podría usarse potencialmente en este contexto, aunque se necesita más investigación.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to regulation (EC) No 1272/2008 [CLP] and amendments . It may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-thiadiazoles, have been recognized for their potential in various fields of medicinal chemistry .

Mode of Action

It’s worth noting that 1,2,4-thiadiazoles are known to interact with their targets and induce changes that result in their therapeutic effects .

Biochemical Pathways

Related compounds have been found to impact a variety of biochemical pathways, contributing to their diverse therapeutic applications .

Result of Action

Similar compounds have been found to exhibit a range of effects, including neuroprotective, anticancer, antiviral, and antibacterial activities .

Análisis Bioquímico

Biochemical Properties

5-Amino-3-isopropyl-1,2,4-thiadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, 5-Amino-3-isopropyl-1,2,4-thiadiazole can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and function .

Cellular Effects

The effects of 5-Amino-3-isopropyl-1,2,4-thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By altering these pathways, 5-Amino-3-isopropyl-1,2,4-thiadiazole can induce cell cycle arrest and promote cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, 5-Amino-3-isopropyl-1,2,4-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall reaction rate. Additionally, 5-Amino-3-isopropyl-1,2,4-thiadiazole can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-isopropyl-1,2,4-thiadiazole can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light. Long-term studies have shown that 5-Amino-3-isopropyl-1,2,4-thiadiazole can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 5-Amino-3-isopropyl-1,2,4-thiadiazole vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

5-Amino-3-isopropyl-1,2,4-thiadiazole is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, 5-Amino-3-isopropyl-1,2,4-thiadiazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity .

Subcellular Localization

The subcellular localization of 5-Amino-3-isopropyl-1,2,4-thiadiazole is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of 5-Amino-3-isopropyl-1,2,4-thiadiazole can also influence its interactions with other biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

3-propan-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGLMPMOLFSULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342446 | |

| Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32039-21-7 | |

| Record name | 3-(1-Methylethyl)-1,2,4-thiadiazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32039-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

![2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide](/img/structure/B1269009.png)